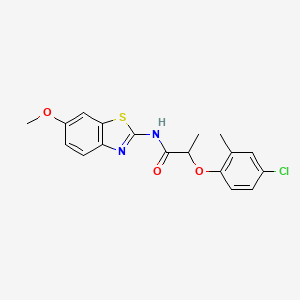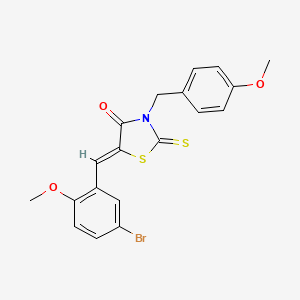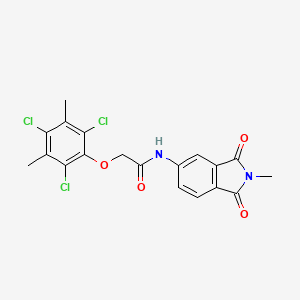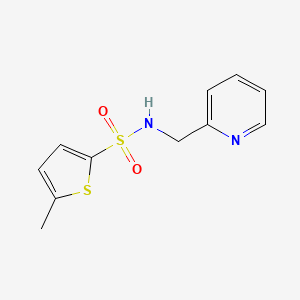![molecular formula C25H29N3O2 B5118417 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It was first synthesized in the early 1990s and has since been widely used in scientific research to study the role of the 5-HT1A receptor in various physiological and pathological processes.
Mecanismo De Acción
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole acts as a selective antagonist of the serotonin 5-HT1A receptor, blocking the binding of serotonin to the receptor and preventing its downstream signaling pathways. This results in a decrease in the activity of the 5-HT1A receptor and its associated physiological effects.
Biochemical and Physiological Effects:
The serotonin 5-HT1A receptor is widely distributed throughout the central nervous system and is involved in the regulation of various physiological processes, including mood, anxiety, cognition, and motor function. By blocking the activity of the 5-HT1A receptor, 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole has been shown to produce a range of biochemical and physiological effects, including anxiogenic and pro-depressant effects, as well as effects on motor function and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole in scientific research is its high selectivity for the serotonin 5-HT1A receptor, which allows for precise targeting of this receptor in various experimental settings. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over extended periods of time.
Direcciones Futuras
There are several potential future directions for research involving 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole and the serotonin 5-HT1A receptor. These include investigating the role of the receptor in various neurological and psychiatric disorders, as well as exploring the potential therapeutic applications of targeting this receptor with selective agonists or antagonists. Additionally, further research is needed to better understand the complex signaling pathways and downstream effects of the 5-HT1A receptor, which may provide new insights into the mechanisms underlying various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole involves several steps, starting with the reaction of 2-(bromomethyl)-1H-indole with 4-(1-pyrrolidinylcarbonyl)phenol to form the intermediate compound 2-(4-(1-pyrrolidinylcarbonyl)phenoxy)-1H-indole. This intermediate is then reacted with 4-(4-fluorobenzyl)piperidine to yield the final product, 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole.
Aplicaciones Científicas De Investigación
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole has been extensively used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, schizophrenia, and Parkinson's disease. It has also been used to investigate the effects of various drugs and compounds on the 5-HT1A receptor.
Propiedades
IUPAC Name |
[4-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c29-25(28-13-3-4-14-28)19-7-9-22(10-8-19)30-23-11-15-27(16-12-23)18-21-17-20-5-1-2-6-24(20)26-21/h1-2,5-10,17,23,26H,3-4,11-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXBDANEVWYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)

![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)